(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester (R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 138276-17-2
VCID: VC0117137
InChI: InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula: C15H19F3O5S
Molecular Weight: 368.367

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester

CAS No.: 138276-17-2

Cat. No.: VC0117137

Molecular Formula: C15H19F3O5S

Molecular Weight: 368.367

* For research use only. Not for human or veterinary use.

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester - 138276-17-2

Specification

CAS No. 138276-17-2
Molecular Formula C15H19F3O5S
Molecular Weight 368.367
IUPAC Name tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Standard InChI InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Standard InChI Key FRGJVBLCTPMQMQ-GFCCVEGCSA-N
SMILES CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator